Sophoflavescenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sophoflavescenol: ist ein Prenylflavonol, das aus den Wurzeln der traditionellen chinesischen Heilpflanze Sophora flavescens gewonnen wird . Diese Verbindung hat aufgrund ihrer vielfältigen biologischen Aktivitäten, einschließlich ihrer Antitumor-, Entzündungshemmungs- und antioxidativen Eigenschaften, große Aufmerksamkeit erregt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Sophoflavescenol kann durch verschiedene chemische Reaktionen unter Verwendung von Flavonoidvorläufern synthetisiert werden. Die Synthesewege beinhalten typischerweise die Prenylierung von Flavonolstrukturen unter spezifischen Reaktionsbedingungen .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die Extraktion und Isolierung aus den Wurzeln von Sophora flavescens. Das Verfahren beinhaltet die Lösungsmittelextraktion, Reinigung und Kristallisation, um this compound mit hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Sophoflavescenol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart spezifischer Reagenzien.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind tert-Butylhydroperoxid und Stickstoffmonoxid.

Reduktion: Biologische Reduktionsmittel sind häufig an diesen Reaktionen beteiligt.

Substitution: Verschiedene chemische Reagenzien können verwendet werden, abhängig von der gewünschten Substitution.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Derivate von this compound, die ihre biologische Aktivität beibehalten .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung der Chemie und Reaktionen von Flavonoiden verwendet.

Medizin: Untersucht auf sein Potenzial als Antitumor- und Entzündungshemmer.

Wirkmechanismus

This compound entfaltet seine Wirkung durch mehrere Mechanismen:

Antioxidative Aktivität: Hemmt die ROS-Bildung und die Stickstoffoxidproduktion.

Entzündungshemmende Aktivität: Unterdrückt Entzündungswege durch Hemmung der Aktivierung des Nuclear Factor kappa B.

Zytotoxische Aktivität: Induziert Apoptose in Krebszellen durch Aktivierung von Caspase-3.

Enzyminhibition: Hemmt verschiedene Enzyme, darunter Phosphodiesterase 5, Acetylcholinesterase und Butyrylcholinesterase.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Sophoflavescenol exhibits a range of pharmacological activities, including:

- Antitumor Activity : Research indicates that this compound possesses significant antitumor effects. It has been shown to inhibit the growth of various cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and MCF7 (breast cancer). The compound's mechanism involves inducing apoptosis in cancer cells while sparing normal cells, highlighting its selective cytotoxicity .

- Anti-inflammatory Effects : this compound demonstrates potent anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators in macrophage cell lines, such as RAW264.7. This activity is crucial for addressing chronic inflammatory conditions that can lead to cancer and other diseases .

- Antidiabetic Properties : The compound has shown promise in managing diabetes-related complications by inhibiting enzymes such as aldose reductase and preventing the formation of advanced glycation end products. These actions may help mitigate oxidative stress and improve metabolic health .

Case Studies and Research Findings

Several studies have documented the effects of this compound across different applications:

Wirkmechanismus

Sophoflavescenol exerts its effects through multiple mechanisms:

Antioxidant Activity: Inhibits ROS generation and nitric oxide production.

Anti-inflammatory Activity: Suppresses inflammatory pathways by inhibiting nuclear factor kappa B activation.

Cytotoxic Activity: Induces apoptosis in cancer cells through caspase-3 activation.

Enzyme Inhibition: Inhibits various enzymes, including phosphodiesterase 5, acetylcholinesterase, and butyrylcholinesterase.

Vergleich Mit ähnlichen Verbindungen

Sophoflavescenol ist unter den Prenylflavonolen einzigartig aufgrund seiner starken biologischen Aktivitäten und spezifischen Enzyminhibitionseigenschaften . Ähnliche Verbindungen umfassen:

Quercetin: Ein weiteres Flavonol mit antioxidativen und entzündungshemmenden Eigenschaften.

Kaempferol: Bekannt für seine Antikrebs- und antioxidativen Aktivitäten.

Luteolin: Zeigt entzündungshemmende und neuroprotektive Wirkungen.

This compound zeichnet sich durch seine spezifische Inhibition von Phosphodiesterase 5 und seine starken zytotoxischen Wirkungen gegen Krebszellen aus .

Biologische Aktivität

Sophoflavescenol, a prenylated flavonoid derived from Sophora flavescens, has garnered attention for its diverse biological activities, particularly in cancer treatment and anti-inflammatory applications. This article reviews the current understanding of its biological properties, supported by data tables and relevant research findings.

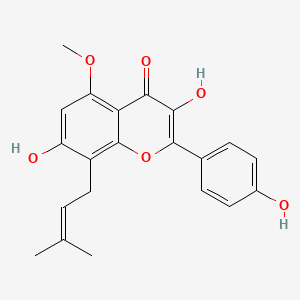

Chemical Structure

This compound is characterized by its prenylated structure, which enhances its lipophilicity and biological activity. The presence of prenyl or lavandulyl groups on the flavonoid backbone is crucial for its pharmacological effects.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In a study assessing various flavonoids, this compound demonstrated an IC50 value of 3.52 µg/mL in ABTS radical scavenging assays, indicating potent antioxidant activity compared to other tested compounds .

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 3.52 |

| Quercetin | 1.91 |

| Kuraridin | 5.51 |

| Luteolin | 2.70 |

Cytotoxicity Against Cancer Cells

This compound has shown promising cytotoxic effects against various cancer cell lines. It was tested against HepG2 (liver), A549 (lung), and MCF7 (breast) cancer cell lines, exhibiting significant inhibitory activity. The compound's cytotoxicity is attributed to its ability to induce apoptosis through mitochondrial pathways and endoplasmic reticulum stress mechanisms.

Case Study: Cytotoxic Effects

A study evaluated the cytotoxic effects of this compound on HepG2 cells, revealing an IC50 value of approximately 10.55 µM. The compound induced apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 10.55 |

| A549 | 8.75 |

| MCF7 | 9.20 |

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects, particularly in models of lipopolysaccharide (LPS)-induced inflammation. In RAW 264.7 macrophage cells, this compound significantly inhibited nitrite production, a marker of inflammation, demonstrating its potential as an anti-inflammatory agent.

Experimental Findings

In vitro studies showed that this compound reduced LPS-induced nitrite formation in a dose-dependent manner:

| Concentration (µM) | Nitrite Production Inhibition (%) |

|---|---|

| 10 | 45 |

| 20 | 70 |

| 50 | 85 |

The mechanisms underlying the biological activities of this compound include:

- Apoptosis Induction : Involves upregulation of Bax and downregulation of Bcl-2, leading to mitochondrial dysfunction and activation of caspases .

- Antioxidant Mechanism : Scavenging free radicals and reducing oxidative stress markers in cells .

- Anti-inflammatory Pathways : Inhibition of pro-inflammatory cytokines and mediators such as RANTES in macrophages .

Eigenschaften

IUPAC Name |

3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-11(2)4-9-14-15(23)10-16(26-3)17-18(24)19(25)20(27-21(14)17)12-5-7-13(22)8-6-12/h4-8,10,22-23,25H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLJAWUWVVHRNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.